molecular formula C5H6F2N2O B177748 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol CAS No. 129922-58-3

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

Cat. No.: B177748
CAS No.: 129922-58-3
M. Wt: 148.11 g/mol
InChI Key: VEIPKLIIXBPVCG-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) can yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves optimized processes to ensure high yield and purity. A notable method includes the use of 2,2-difluoro acetyl halide as a starting material, which undergoes addition reactions with alpha, beta-unsaturated esters followed by alkaline hydrolysis to form an intermediate. This intermediate is then condensed and cyclized with methyl hydrazine in the presence of a catalyst to produce this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield pyrazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the difluoromethyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and substituted pyrazoles, which have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .

Properties

IUPAC Name

5-(difluoromethyl)-2-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h2,5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIPKLIIXBPVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562192
Record name 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129922-58-3
Record name 5-(Difluoromethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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